molecular formula C9H17NO2 B2729806 Tert-butyl allyl(methyl)carbamate CAS No. 169268-90-0

Tert-butyl allyl(methyl)carbamate

Cat. No.: B2729806
CAS No.: 169268-90-0
M. Wt: 171.24
InChI Key: SCCPQPQIOJNZIE-UHFFFAOYSA-N
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Description

Contextualizing Tert-butyl allyl(methyl)carbamate within Contemporary Organic Synthesis Research

In the landscape of modern organic synthesis, the demand for efficient and selective methods for the construction of carbon-nitrogen bonds is paramount. This compound emerges as a significant player in this context. Its structural components are each of strategic importance. The Boc group offers robust protection of the nitrogen atom, which can be removed under specific acidic conditions, allowing for sequential reaction planning. researchgate.net The allyl group is not merely a placeholder; it is a versatile functional handle amenable to a wide array of transformations, including cross-coupling reactions, olefin metathesis, and various addition reactions.

A notable application showcasing the utility of this compound is its use in rhodium(III)-catalyzed C-H activation and olefination reactions. For instance, in the coupling of certain imidazole (B134444) derivatives with unactivated olefins, this compound has been successfully employed as a coupling partner, leading to the formation of new carbon-carbon bonds under relatively mild conditions. This highlights its role as a building block for the synthesis of complex heterocyclic structures.

The synthesis of this compound itself is straightforward, making it an accessible reagent for research laboratories. A common method involves the reaction of N-methylprop-2-en-1-amine with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine. This direct approach provides the desired product in good yield.

Synthesis of this compound

Reactants Reagents Solvent Conditions Yield

Significance of Tertiary Carbamates in Synthetic Transformations

Tertiary carbamates, as a class of compounds, hold considerable significance in organic synthesis due to their unique reactivity and stability. Unlike their primary and secondary counterparts, the absence of a proton on the nitrogen atom in tertiary carbamates prevents unwanted side reactions such as the formation of isocyanates under certain conditions. The carbamate (B1207046) functionality, in general, is valued for its ability to modulate the reactivity of the nitrogen atom and to act as a stable protecting group that can be selectively removed. researchgate.net

One of the most powerful applications of tertiary carbamates is in the generation of tertiary amines. Recent research has demonstrated "extrusive alkylation" methods where tertiary carbamates are converted directly into tertiary amines, formally extruding carbon dioxide. acs.orgnih.gov This strategy is highly step-economical as it bypasses traditional protection-deprotection sequences, which are often a source of inefficiency in multi-step syntheses. nih.gov This approach is particularly effective for carbamates derived from primary, allylic, propargylic, and benzylic alcohols, as these form reactive electrophiles upon activation. nih.gov

Furthermore, the carbamate group can influence the stereochemical outcome of reactions at adjacent positions and can be used to direct metal-catalyzed functionalizations of C-H bonds, a frontier area in organic synthesis. The electronic nature of the carbamate can be tuned by the choice of the ester group (e.g., tert-butyl, benzyl), providing a means to control reactivity.

Research Trajectories and Unexplored Domains in this compound Chemistry

While the synthesis and some reactivity of this compound are established, significant potential for new discoveries remains. The confluence of the tertiary carbamate, the Boc protecting group, and the allyl functionality suggests several promising avenues for future research.

One area of exploration is the development of novel cyclization reactions. The allyl group is a prime candidate for intramolecular reactions. For instance, halo-induced cyclization of similar allylcarbamates has been shown to produce functionalized oxazolidinone rings, which are important structural motifs in many biologically active compounds. Investigating a similar transformation with this compound could lead to new synthetic routes to valuable heterocyclic systems.

Another promising direction is the expansion of its use in catalytic processes. The allyl group can participate in various transition-metal-catalyzed reactions. For example, exploring its behavior in asymmetric allylic alkylation, amination, or hydroamination reactions could yield enantiomerically enriched products that are valuable for pharmaceutical synthesis. The development of enantioselective iridium-catalyzed allylation of carbamates to form branched allylic amines is a testament to the potential in this area. nih.gov

Furthermore, the unique electronic and steric environment of the tertiary carbamate could be exploited in novel C-H activation/functionalization reactions beyond what has already been demonstrated. The development of new catalytic systems that can selectively activate and functionalize the various C-H bonds within the this compound molecule would be a significant advancement.

Finally, the application of this compound in the synthesis of complex natural products and medicinally relevant molecules remains a largely unexplored domain. Its potential as a key building block in the total synthesis of such targets could be systematically investigated, showcasing its synthetic utility.

Physicochemical Properties of this compound

Property Data
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol

| ¹H NMR (400MHz, CDCl₃) | δ 5.81-5.71 (m, 1H), 5.14-5.10 (m, 2H), 3.81 (brs, 2H), 2.82 (s, 3H), 1.46 (s, 9H) |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-methyl-N-prop-2-enylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-7-10(5)8(11)12-9(2,3)4/h6H,1,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPQPQIOJNZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169268-90-0
Record name tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate
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Synthetic Methodologies and Strategic Approaches for Tert Butyl Allyl Methyl Carbamate Construction

Novel Synthetic Routes to N-Allylic tert-Butyl Carbamates

The construction of N-allylic tert-butyl carbamates, a class to which Tert-butyl allyl(methyl)carbamate belongs, is an active area of research. Methodologies have evolved to include highly efficient metal-catalyzed reactions and direct functionalization approaches.

Transition-metal-catalyzed aminocarbonylation represents a powerful method for the synthesis of amides and related structures, including carbamates. nih.gov This approach utilizes carbon monoxide (CO) as a C1 building block. In the context of this compound, a hypothetical aminocarbonylation could involve the reaction of N-methylallylamine with CO and tert-butanol, facilitated by a suitable transition metal catalyst such as palladium, rhodium, or iridium. nih.gov This type of reaction is valued for its atom economy, directly incorporating the carbonyl group to form the carbamate (B1207046) linkage.

More direct routes involve the reaction of a carbamate nucleophile with an allylic electrophile. Significant advancements have been made in the iridium-catalyzed allylation of carbamates. nih.govberkeley.eduorganic-chemistry.org This process allows for the direct and enantioselective reaction between various carbamates (such as BocNH2, FmocNH2, CbzNH2) and achiral allylic carbonates to produce branched N-allyl carbamates in high yields and excellent enantioselectivities. nih.govberkeley.edu To synthesize the target molecule, this method would be adapted to use tert-butyl methylcarbamate as the nucleophile, reacting with an activated allyl source like allyl carbonate in the presence of a specialized iridium catalyst.

Palladium-catalyzed allylic amination is another cornerstone technique. While often used for creating C-N bonds with amines, it can be extended to carbamate nucleophiles. rsc.orgacs.orgnih.gov The choice of palladium precursor and ligand is critical for controlling the regioselectivity and enantioselectivity of the transformation. rsc.orgacs.org

A versatile and common strategy for synthesizing N,N-disubstituted carbamates is a stepwise sequence of carbamate formation followed by alkylation. This approach offers flexibility and control. For the synthesis of this compound, two primary sequences are feasible:

Allylation of a Methylcarbamate : Starting with the commercially available tert-butyl methylcarbamate, an N-alkylation reaction can be performed using an allyl halide (e.g., allyl bromide) in the presence of a suitable base to introduce the allyl group.

Methylation of an Allylcarbamate : Alternatively, one can begin with tert-butyl N-allylcarbamate and introduce the methyl group via alkylation, for instance, using a methylating agent like methyl iodide or dimethyl sulfate. google.com

A related one-pot method involves the "extrusive alkylation" of carbamates, where trimethylsilyl (B98337) iodide (TMSI) is used to cleave the carbamate, and the in situ generated amine is subsequently alkylated. nih.gov

Investigation of Reaction Conditions and Optimization Protocols

The success of the aforementioned synthetic routes is highly dependent on the careful optimization of reaction conditions. The choice of catalyst, ligands, solvent, and temperature can profoundly influence the yield, purity, and stereochemical outcome of the reaction.

In metal-catalyzed allylic substitution reactions, the catalyst system is paramount. The ligand bound to the metal center dictates the steric and electronic environment of the catalytic cycle, thereby controlling the reaction's selectivity.

Iridium Systems : For the direct allylation of carbamates, metallacyclic iridium catalysts bearing labile ethylene (B1197577) ligands have proven highly effective. nih.govorganic-chemistry.org These catalysts can achieve high branched-to-linear product ratios and excellent enantioselectivities without the need for a strong base. nih.govberkeley.edu

Palladium Systems : In palladium-catalyzed allylic amination, a wide array of phosphorus- and nitrogen-based ligands have been developed. Ferrocenyl pyrazole (B372694) ligands, for example, can exert strong steric control over the configuration of the η3-allyl intermediate and the site of nucleophilic attack. acs.org Similarly, phosphoramidite (B1245037) ligands are known to provide high levels of regio- and enantioselectivity in the amination of allylic carbonates. acs.org The Trost ligand, a DACH-naphthyl derivative, is also frequently used to induce high enantioselectivity. rsc.org

The following table summarizes the impact of different catalyst and ligand systems on related allylic amination/carbamoylation reactions.

Catalyst PrecursorLigand TypeSubstratesKey Outcome
[Ir(cod)Cl]2PhosphoramiditeAllylic carbonates, BocNH2High yields and enantioselectivities for branched products. nih.gov
[Pd(η3-C3H5)Cl]2Ferrocenyl Pyrazole1,3-Diphenylallyl acetate, AminesLigand's steric bulk controls enantioselectivity. acs.org
[Pd(η3-C3H5)Cl]2(R,R)-DACH-naphthylVinyl epoxide, Di-Boc-cytosineGood yields and moderate enantioselectivity. rsc.org
Pd2(dba)3MonophosphoramiditeAllylic carbonates, Alkyl aminesHigh regio- and enantioselectivities for α,α-disubstituted amines. acs.org

Interactive Data Table: Users can filter by Catalyst Precursor or Ligand Type.

The reaction medium and temperature are critical parameters that must be fine-tuned for optimal results.

Solvent Effects : The choice of solvent can significantly affect reaction rates and selectivity. In palladium-catalyzed allylic amination, a notable solvent effect has been observed, with tetrahydrofuran (B95107) (THF) often providing the highest branched-to-linear product ratios. nih.govresearchgate.net This is attributed to THF's ability to stabilize key intermediates in the catalytic cycle. nih.gov For other carbamate syntheses, solvents like benzene (B151609) or methylene (B1212753) chloride have been reported to give superior yields compared to others. orgsyn.org

Temperature Dependencies : Temperature control is crucial for managing reaction kinetics and preventing side reactions or product degradation. Some carbamate formation reactions are relatively insensitive to temperature within a specific range (e.g., 20–50°C), while others require low temperatures (e.g., -15 to 5°C) to ensure high yields and simplify purification by minimizing byproducts. google.comorgsyn.org Many modern catalytic reactions are designed to run at or near room temperature for convenience and energy efficiency. acs.org

The table below outlines the influence of solvent and temperature on relevant carbamate syntheses.

Reaction TypeSolventTemperatureEffect on Outcome
Carbamate SynthesisBenzene / Methylene Chloride20–50°CSuperior yields compared to other solvents; temperature has little effect in this range. orgsyn.org
Pd-catalyzed Allylic AminationTetrahydrofuran (THF)Room TemperatureFavors the formation of branched products over linear ones. nih.govresearchgate.net
Condensation/AlkylationEthyl Acetate-15 to 15°CLow temperature simplifies aftertreatment and improves yield. google.com
Pd-catalyzed AmidationTolueneRoom TemperatureEnables reaction to proceed efficiently at ambient temperature. acs.org

Interactive Data Table: Users can sort by Reaction Type, Solvent, or Temperature.

Stereochemical Control in Allylic Carbamate Synthesis

The establishment of stereocenters in the synthesis of allylic carbamates, such as this compound, is a pivotal aspect of modern organic chemistry, largely driven by the demand for enantiomerically pure compounds in various applications. Transition-metal-catalyzed asymmetric allylic substitution (AAS) has emerged as a powerful and versatile methodology for the enantioselective formation of carbon-nitrogen bonds. nih.gov Among these, palladium-catalyzed reactions are particularly prominent for their high efficiency and functional group tolerance under mild conditions. acs.org

The core strategy for achieving stereochemical control in the synthesis of chiral allylic carbamates involves the reaction of a prochiral or racemic allylic substrate with a nitrogen nucleophile in the presence of a chiral transition metal complex. The source of enantioselectivity can arise from several factors during the catalytic cycle, including the initial coordination of the metal to the olefin, the ionization step to form a π-allyl intermediate, and the subsequent nucleophilic attack. acs.org

Palladium-catalyzed asymmetric allylic amination (AAA) is a well-established method for this purpose. tdx.cat The mechanism typically involves the formation of a (π-allyl)palladium intermediate. The stereochemical outcome of the reaction is then determined by the external attack of the carbamate nucleophile on this intermediate, with the chiral ligand environment around the palladium center dictating the facial selectivity of the attack. acs.orguwindsor.ca A wide array of chiral ligands has been developed and successfully employed in these reactions to induce high levels of enantioselectivity.

For the synthesis of a chiral analogue of this compound, a similar strategy could be envisioned using a suitable allylic precursor. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). Below is a table illustrating representative chiral ligands and their performance in palladium-catalyzed asymmetric allylic amination reactions for the synthesis of allylic amines and carbamates, which could be adapted for the synthesis of the target molecule.

Table 1: Representative Chiral Ligands for Palladium-Catalyzed Asymmetric Allylic Amination

Ligand Type Example Ligand Substrate Type Nucleophile % ee (typical)
Phosphoramidite (S)-MONOPHOS Allylic Carbonate Alkyl Amine up to 97%
Bisphosphine (R,R)-Trost Ligand meso-Allylic Diacetate Phthalimide >95%
PHOX (S)-PHOX Allylic Acetate Benzylamine up to 99%

This table is illustrative and compiled from general findings in asymmetric allylic amination literature. The specific outcomes would be dependent on the exact substrates and reaction conditions.

In addition to palladium, other transition metals such as iridium, rhodium, and copper have also been utilized for catalytic asymmetric allylic amination, sometimes offering complementary reactivity and selectivity. researchgate.netwikipedia.org For instance, iridium catalysts have been shown to be effective in the formation of enantioenriched allyl carbamates directly from carbon dioxide and an amine. nih.gov Enzymatic methods also present a potential route for the stereoselective synthesis of chiral allylic amines, which can then be converted to the corresponding carbamates. nih.govcapes.gov.br

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. This involves a focus on minimizing environmental impact through strategies such as improving atom economy, using environmentally benign solvents, and reducing waste. nih.gov

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants to the desired product. tdx.cat Traditional methods for carbamate synthesis often involve the use of phosgene (B1210022) or isocyanates, which are highly toxic and generate significant waste, thus having poor atom economy. acs.org

Modern synthetic approaches aim to improve atom economy. For instance, the direct addition of amines to allylic systems, such as through hydroamination, is a highly atom-economical method for forming N-allylamines, which are precursors to allylic carbamates. rsc.org Palladium-catalyzed Tsuji-Trost reactions, while powerful, can have variable atom economy depending on the nature of the leaving group on the allylic substrate. nih.gov The development of catalytic reactions that utilize readily available starting materials and minimize the formation of byproducts is an active area of research.

One of the most promising green approaches to carbamate synthesis is the utilization of carbon dioxide (CO₂) as a C1 synthon. rsc.orgresearchgate.net This method involves the reaction of an amine, an alcohol (or in this case, an allylic amine precursor), and CO₂, often facilitated by a catalyst. This approach is highly atom-economical as it incorporates CO₂ directly into the final product.

Table 2: Comparison of Atom Economy for Different Carbamate Synthesis Routes

Synthetic Route Reactants Byproducts Atom Economy
Phosgene Method R₂NH, COCl₂, Base Base·HCl, HCl Low
Isocyanate Method R-NCO, R'-OH None (if R-NCO is a starting material) High (but R-NCO synthesis has low atom economy)
CO₂ Incorporation R₂NH, R'-OH, CO₂ H₂O High

This table provides a qualitative comparison of the atom economy for different general carbamate synthesis strategies.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. bohrium.com

For carbamate synthesis, research has explored the use of greener solvent systems. Deep eutectic solvents (DESs) have been investigated as attractive and environmentally friendly solvent/catalyst systems for the synthesis of carbamates from CO₂. acs.org Supercritical carbon dioxide can also serve as both a reactant and a solvent, further enhancing the green credentials of the process. acs.org

Solvent-free reaction conditions are another highly desirable approach. bohrium.com For certain carbamate syntheses, it has been demonstrated that the reaction can proceed efficiently without a solvent, often with microwave irradiation to accelerate the reaction rate. This not only reduces solvent waste but can also lead to shorter reaction times and simpler purification procedures.

Waste minimization in the synthesis of this compound can be achieved through several strategies, primarily centered around the use of catalytic processes and the recycling of valuable reaction components.

Transition metal-catalyzed reactions, such as the palladium-catalyzed allylic amination, are inherently waste-reducing as the catalyst is used in small quantities and can, in principle, be recovered and reused. acs.org The development of heterogeneous catalysts or methods for the immobilization of homogeneous catalysts can facilitate catalyst recycling and minimize metal contamination in the final product. researchgate.net Studies have shown that catalysts can be recycled multiple times without a significant loss of activity or selectivity, which is both economically and environmentally beneficial. researchgate.net

Mechanistic Investigations of Reactions Involving Tert Butyl Allyl Methyl Carbamate

Exploration of C-H Activation Pathways

The activation of otherwise inert carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the direct functionalization of organic molecules. Tert-butyl allyl(methyl)carbamate, with its multiple C-H bonds, presents an interesting substrate for such studies.

Rhodium(III)-catalyzed C-H olefination has emerged as a powerful tool for the formation of carbon-carbon bonds. While specific studies on this compound are not extensively documented, the general mechanism for Rh(III)-catalyzed C-H olefination of substrates bearing a directing group, such as the carbamate (B1207046) moiety, is well-established. The catalytic cycle is believed to commence with the coordination of the directing group to the rhodium center, followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. This step is often rate-determining. Subsequently, coordination of the olefin, migratory insertion into the Rh-C bond, and β-hydride elimination afford the olefinated product and a Rh(I) species. The catalytic cycle is completed by reoxidation of Rh(I) to Rh(III) by an oxidant, typically a copper(II) salt. nih.govsnnu.edu.cn

A proposed catalytic cycle for the olefination of a generic carbamate is depicted below:

Proposed Catalytic Cycle for Rh(III)-Catalyzed Olefination

StepDescriptionIntermediate
1 Coordination of the carbamate directing group to the [Rh(III)] catalyst.Catalyst-substrate complex
2 C-H bond activation via a concerted metalation-deprotonation (CMD) pathway to form a five- or six-membered rhodacycle.Rhodacycle intermediate
3 Coordination of the incoming olefin to the rhodium center.Rhodacycle-olefin complex
4 Migratory insertion of the olefin into the Rh-C bond.Post-insertion rhodacycle
5 β-Hydride elimination to release the olefinated product and form a [Rh(I)-H] species.Product and [Rh(I)-H]
6 Reductive elimination of HX from the [Rh(I)-H] species and reoxidation of [Rh(I)] to [Rh(III)] by an external oxidant (e.g., Cu(OAc)₂).Regenerated [Rh(III)] catalyst

This table is a generalized representation based on established mechanisms for Rh(III)-catalyzed olefination reactions.

Kinetic studies on related systems have shown that the C-H activation step is often irreversible and rate-limiting. nsf.gov The specific regiochemical and stereochemical outcomes are discussed in the following section.

In the context of C-H functionalization reactions involving this compound, regioselectivity and stereoselectivity are of paramount importance. The directing capability of the carbamate group plays a crucial role in determining which C-H bond is activated. Typically, in aryl systems, ortho-C-H bonds are preferentially functionalized due to the formation of a stable five- or six-membered metallacyclic intermediate. hbni.ac.inrsc.org

For the allylic system within this compound, the situation is more complex. Rhodium catalysts can facilitate allylic C-H amination, where the reaction can proceed through a Rh(π-allyl) intermediate. nsf.govamazonaws.comchemrxiv.org The regioselectivity of the subsequent nucleophilic attack is influenced by both electronic and steric factors of the catalyst and the substrate.

Stereoselectivity in these reactions is often dictated by the geometry of the transition state during the C-H activation and subsequent bond-forming steps. For instance, in Rh(III)-catalyzed olefinations, the stereochemistry of the resulting double bond is typically trans due to the syn-migratory insertion followed by syn-β-hydride elimination. hbni.ac.in In enantioselective transformations, the use of chiral ligands on the metal center is essential to control the stereochemical outcome. escholarship.org

Factors Influencing Selectivity in C-H Functionalization

FactorInfluence on RegioselectivityInfluence on Stereoselectivity
Directing Group Dictates the site of C-H activation, favoring ortho-positions in aromatic systems.The conformation of the metallacycle can influence the facial selectivity of the incoming reagent.
Catalyst The steric and electronic properties of the metal and its ligands can favor one regioisomer over another.Chiral ligands are the primary tool for inducing enantioselectivity. The ligand framework creates a chiral environment around the metal center.
Substrate Steric hindrance and electronic effects within the substrate can influence the accessibility of different C-H bonds.The inherent chirality of the substrate can lead to diastereoselective outcomes.
Reaction Conditions Solvent, temperature, and additives can affect the equilibrium between different intermediates and transition states, thereby influencing selectivity.Can impact the stability of diastereomeric transition states.

This table summarizes general principles influencing selectivity in C-H functionalization reactions.

Role in Transition Metal-Catalyzed Transformations

This compound serves as a valuable substrate in a variety of transition metal-catalyzed transformations beyond C-H activation. Its allyl and carbamate functionalities allow for diverse reactivity.

Nickel-catalyzed arylboration of alkenes is a powerful method for the synthesis of organoboron compounds. This compound has been successfully employed as a substrate in such reactions. amazonaws.com Mechanistic studies on the nickel-catalyzed arylboration of unactivated alkenes suggest a catalytic cycle involving a low-valent nickel species. nih.govnih.gov

The reaction is believed to proceed through the oxidative addition of an aryl halide to a Ni(0) complex, followed by coordination of the alkene. Migratory insertion of the alkene into the Ni-aryl bond generates an alkyl-nickel intermediate. Subsequent transmetalation with a diboron (B99234) reagent and reductive elimination furnishes the arylborated product and regenerates the Ni(0) catalyst. nih.gov The presence of the carbamate group can potentially influence the reaction's efficiency and selectivity through electronic effects or weak coordination to the metal center.

Proposed Mechanistic Steps in Nickel-Catalyzed Arylboration

StepDescription
1 Oxidative addition of an aryl halide (Ar-X) to a Ni(0) complex to form a Ni(II)-aryl species.
2 Coordination of the alkene (from this compound) to the Ni(II) complex.
3 Migratory insertion of the alkene into the Ni-Ar bond to form an alkyl-Ni(II) intermediate.
4 Transmetalation with a diboron reagent (e.g., B₂pin₂) to form a boryl-alkyl-Ni(II) complex.
5 Reductive elimination to yield the arylborated product and regenerate the Ni(0) catalyst.

This table outlines the generally accepted mechanism for nickel-catalyzed arylboration of alkenes.

Palladium catalysis is a cornerstone of modern organic synthesis, with cross-coupling reactions being particularly prominent. The carbamate moiety in this compound can participate in palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination. acs.org In such reactions, an aryl halide or triflate undergoes oxidative addition to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates the amine (or in this case, the carbamate nitrogen), and subsequent deprotonation by a base leads to the formation of a palladium-amido complex. Reductive elimination then affords the N-aryl carbamate and regenerates the Pd(0) catalyst.

The allyl group can also be involved in various palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation. However, specific mechanistic studies detailing the behavior of this compound in these cross-coupling reactions are sparse. General principles of palladium catalysis would apply, with the electronic and steric properties of the tert-butyl and methyl groups on the carbamate influencing reactivity. nih.govnih.govrsc.org

The carbamate group is known to act as a chelating directing group in various metal-catalyzed reactions. The carbonyl oxygen and the nitrogen atom can coordinate to a metal center, forming a stable metallacyclic intermediate that directs functionalization to a nearby C-H bond. This has been observed in reactions catalyzed by rhodium, palladium, and other transition metals. hbni.ac.inacs.org

Furthermore, the carbamate group can stabilize adjacent carbanions generated through deprotonation. For instance, in lithiation reactions, the carbamoyl (B1232498) group can chelate the lithium cation, enhancing the kinetic acidity of the α-protons and stabilizing the resulting organolithium species. nih.gov This chelation-assisted strategy allows for stereoselective functionalization at the α-position. While this is more relevant to the saturated backbone of a carbamate, the principle of the carbamate moiety acting as a coordinating group is broadly applicable and can influence the reactivity and selectivity of reactions involving this compound. The ability of the carbamate to engage in such coordination can be a key factor in designing new catalytic transformations.

Allylic Reactivity and Rearrangement Mechanisms

The allylic functional group in this compound is a key determinant of its chemical reactivity. The presence of the double bond in conjugation with the carbamate moiety allows for a range of reactions, including nucleophilic substitutions, rearrangements, and cycloadditions. Mechanistic investigations into these transformations provide valuable insights into the electronic and steric factors that govern the behavior of this and related compounds.

Nucleophilic Attack at the Allylic Position

The allylic position of carbamates like this compound is susceptible to nucleophilic attack, a reaction that is often facilitated by transition metal catalysts. These reactions are of significant interest in organic synthesis as they allow for the formation of new carbon-nitrogen and carbon-carbon bonds.

Research into the iridium-catalyzed allylation of carbamates has shown that the choice of catalyst and reaction conditions can significantly influence the regioselectivity of the reaction, favoring the formation of either branched or linear products. nih.gov For instance, in the allylation of tert-butylcarbamate, the use of specific phosphoramidite (B1245037) ligands in conjunction with an iridium catalyst has been shown to yield branched allylic amines with high selectivity. nih.gov The mechanism of this transformation generally involves the formation of a π-allyl iridium complex, which is then attacked by the nucleophilic carbamate. The regioselectivity is determined by the electronic and steric properties of the catalyst and the substrate.

Palladium-catalyzed allylic amination is another well-established method for the functionalization of allylic substrates. acs.org In these reactions, a palladium catalyst activates the allylic substrate, making it susceptible to attack by a nitrogen nucleophile, such as a carbamate. The regiochemical outcome of these reactions can also be controlled by the choice of ligands. acs.org For example, the use of certain bidentate phosphine (B1218219) ligands can favor the formation of the linear product, while other ligands may lead to the branched isomer. nih.gov

A study on the direct, intermolecular, enantioselective, iridium-catalyzed allylation of carbamates to form carbamate-protected, branched allylic amines provides detailed insights into the reaction mechanism. nih.gov The researchers found that the use of a specific iridium catalyst with a phosphoramidite ligand led to high yields and regioselectivities for the branched product. The reaction proceeds through an outer-sphere nucleophilic attack of the carbamate on the iridium-allyl complex.

Furthermore, halo-induced cyclization of allylic carbamates represents an intramolecular nucleophilic attack. For instance, the treatment of tert-butyl allyl(phenyl)carbamate with a halogenating agent leads to the formation of a cyclic oxazolidinone derivative. researchgate.net This reaction is initiated by the electrophilic attack of the halogen on the allyl double bond, forming a halonium ion intermediate. The carbamate nitrogen then acts as an intramolecular nucleophile, attacking one of the carbons of the halonium ion to form the five-membered ring. researchgate.net

Table 1: Regioselectivity in Iridium-Catalyzed Allylic Amination of Carbamates

Entry Allylic Carbonate Catalyst Base Solvent Yield (%) Branched:Linear Ratio
1 tert-butyl cinnamyl carbonate [Ir(cod)Cl]₂ / L1 K₃PO₄ THF 64 >20:1
2 tert-butyl dodecenyl carbonate [Ir(cod)Cl]₂ / L1 K₃PO₄ THF 38 >20:1
3 tert-butyl cinnamyl carbonate [Ir(cod)Cl]₂ / L2 Cs₂CO₃ Ether 95 >20:1
4 tert-butyl dodecenyl carbonate [Ir(cod)Cl]₂ / L2 Cs₂CO₃ Ether 85 >20:1

Data sourced from studies on iridium-catalyzed allylation of tert-butylcarbamate. nih.gov L1 and L2 represent different phosphoramidite ligands.

Sigmatropic Rearrangements Involving Allylic Carbamates

Sigmatropic rearrangements are pericyclic reactions in which a sigma bond migrates across a π-system. Allylic carbamates can undergo researchgate.netresearchgate.net-sigmatropic rearrangements, which are synthetically useful transformations for the stereoselective formation of new carbon-carbon or carbon-nitrogen bonds. acs.orgacs.orgchadsprep.comstereoelectronics.org

A notable example is the mercury(II)-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of allylic N,N-dimethylcarbamates. acs.org This reaction provides a mild method for the equilibration of allylic isomers and can even lead to the enrichment of the thermodynamically less stable isomer. The mechanism involves the coordination of the mercury(II) salt to the double bond, which facilitates the researchgate.netresearchgate.net-rearrangement through a cyclic transition state. acs.org

Another type of sigmatropic rearrangement observed with allylic carbamates is the 1,3-dioxa- researchgate.netresearchgate.net-sigmatropic rearrangement. This unexpected rearrangement occurs when aryl- and alkenyl-substituted allylic alcohols are treated with activated isocyanates. acs.org The reaction is believed to proceed through the initial formation of an allylic carbamate, which then undergoes a tandem carbamoylation and sigmatropic rearrangement to yield (E)-cinnamyl and conjugated (E,E)-diene carbamates. The electronic properties of the aromatic ring and the nature of the isocyanate have a significant impact on the reaction's efficiency. acs.org Computational studies have been employed to rationalize the reaction mechanism. acs.org

The development of a photoredox/nickel dual catalysis system has enabled the direct synthesis of enantioenriched allylic carbamates, which can then undergo researchgate.netresearchgate.net-sigmatropic rearrangements. researchgate.net This method provides a convergent approach to chiral allylic carbamates, which are valuable building blocks in organic synthesis. researchgate.net

Carbamate Participation in Cycloaddition Reactions

Carbamates can participate in various cycloaddition reactions, acting as either the 2π or 4π component, leading to the formation of diverse heterocyclic structures. researchgate.netnih.govresearchgate.netchemrxiv.orgnih.gov

In a base-mediated higher-order [8+2]-cycloaddition reaction, carbamates have been shown to react with N-sulfonyl azaheptafulvenes to produce highly functionalized cycloheptatriene-fused imidazolidin-2-one derivatives in good yields. researchgate.net This transition-metal-free reaction proceeds under mild conditions and demonstrates the utility of carbamates in constructing complex polycyclic systems. researchgate.net

Carbamates can also be involved in [4+2] cycloaddition reactions (Diels-Alder reactions). An intramolecular Diels-Alder reaction of furanyl carbamates bearing tethered alkenyl groups has been used to synthesize substituted hexahydroindolinones. nih.gov The reaction proceeds through a [4+2] cycloadduct, which then undergoes a nitrogen-assisted ring opening and rearrangement to afford the final product. nih.gov

Furthermore, carbamate-functionalized alkynes can undergo a formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction with electron-deficient alkenes like tetracyanoethylene (B109619) (TCNE) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). nih.gov This reaction is a powerful tool for the synthesis of "push-pull" chromophores with potential applications in nonlinear optics. The mechanism is thought to involve a zwitterionic intermediate. nih.gov

Copper-catalyzed reactions of ethynyl (B1212043) methylene (B1212753) cyclic carbamates have been developed for the synthesis of spirocyclic compounds. chemrxiv.org In these reactions, the carbamate-containing substrate acts as a precursor to a 2-aminoallyl cation, which can then participate in cycloaddition reactions with various nucleophiles. chemrxiv.org

Table 2: Examples of Cycloaddition Reactions Involving Carbamates

Cycloaddition Type Reactants Product Reference
[8+2] Carbamate, N-sulfonyl azaheptafulvene Cycloheptatriene-fused imidazolidin-2-one researchgate.net
[4+2] (IMDAF) Furanyl carbamate with tethered alkene Hexahydroindolinone nih.gov
[2+2] CA-RE Carbamate-functionalized alkyne, TCNE/TCNQ Butadiene derivatives nih.gov
[4+1] Ethynyl methylene cyclic carbamate, Nucleophile Spirocyclic compounds chemrxiv.org

IMDAF: Intramolecular Diels-Alder reaction of furan. CA-RE: Cycloaddition-retroelectrocyclization.

Applications of Tert Butyl Allyl Methyl Carbamate in Complex Molecular Synthesis

As a Versatile Building Block in Heterocycle Synthesis

The structure of tert-butyl allyl(methyl)carbamate is pre-disposed for participation in cyclization reactions to form nitrogen-containing rings. The allyl group serves as a versatile handle for various transformations, including metathesis, halo-cyclization, and transition-metal-catalyzed annulations, while the Boc-protected amine provides a latent nucleophile or a directing group that guides the course of these reactions.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. This compound and its close analogs, like tert-butyl allylcarbamate, serve as exceptional precursors for this purpose.

A notable strategy involves the halo-induced cyclization of carbamates. For instance, the reaction of tert-butyl allyl(phenyl)carbamate with halogenating agents can produce oxazolidin-2-one derivatives. researchgate.net This process has been successfully applied to the formation of both five-membered oxazolidinones and six-membered 1,3-oxazinan-2-ones, demonstrating its versatility in constructing rings of different sizes. researchgate.net

Ruthenium-catalyzed sequences also highlight the utility of these carbamates. In a one-pot synthesis, tert-butyl N-allylcarbamate can be coupled with propargylic and homopropargylic alcohols to efficiently form six- and seven-membered cyclic amido ethers. rsc.orgresearchgate.net This demonstrates the capacity to construct medium-sized rings, which are often challenging to synthesize. bham.ac.uk

Furthermore, the N-allyl moiety is instrumental in intramolecular carbolithiation reactions. N-allyl-ynamides, which can be prepared from Boc-protected allylamines, undergo highly regioselective 6-endo-dig intramolecular carbolithiation to yield polysubstituted 1,4-dihydropyridines and pyridines. beilstein-journals.org This method was successfully applied in a formal synthesis of the anti-dyskinesia agent sarizotan. beilstein-journals.org

Reaction Type Reactant(s) Catalyst/Reagent Heterocyclic Product Ring Size
Halo-induced CyclizationTert-butyl allyl(phenyl)carbamateHalogenating AgentOxazolidin-2-one5-membered
Ru-catalyzed CyclizationTert-butyl N-allylcarbamate, Propargylic alcoholRuthenium complexCyclic Amido Ether6-membered
Ru-catalyzed CyclizationTert-butyl N-allylcarbamate, Homopropargylic alcoholRuthenium complexCyclic Amido Ether7-membered
Intramolecular CarbolithiationN-allyl-ynamideOrganolithium reagent1,4-Dihydropyridine6-membered

Beyond simple monocyclic heterocycles, this compound is a valuable component in the synthesis of more complex fused-ring systems. These structures are common motifs in natural products and pharmaceutically active molecules. core.ac.ukacs.org

A powerful approach involves a tandem benzannulation/ring-closing metathesis strategy. In this sequence, the synthesis of benzofused nitrogen heterocycles starts with the reaction of cyclobutenones with ynamides derived from allyl carbamates. nih.gov This initial cascade process, involving four pericyclic reactions, creates a highly substituted aniline (B41778) derivative. The strategically positioned allyl group on the nitrogen is then utilized in a subsequent ring-closing metathesis step to construct the fused heterocyclic ring. nih.gov This two-stage strategy is particularly effective for building systems with a high degree of substitution on the aromatic portion of the molecule. nih.gov

Another sophisticated example is the use of a precursor derived from an allyl carbamate (B1207046) in a one-pot sequence involving an intramolecular Vilsmeier-Haack reaction followed by an azomethine ylide 1,3-dipolar cycloaddition. scholaris.ca This powerful transformation allowed for the construction of the complex tetracyclic core of daphniphyllum alkaloids, forming three new rings and controlling multiple stereocenters in a single operation. scholaris.ca

Strategic Utilization in Natural Product and Bioactive Molecule Scaffolds

The Boc-protected amine functionality of this compound makes it an ideal precursor for introducing functionalized amine derivatives into complex molecules. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the amine for further elaboration. organic-chemistry.org

This compound serves as a synthetic equivalent of a functionalized primary or secondary amine, which can be revealed at a late stage in a synthetic sequence. This strategy is frequently employed in the total synthesis of natural products and the preparation of libraries of bioactive compounds. mdpi.combeilstein-journals.org

For example, N-(Boc)-allylglycine methyl ester, a derivative accessible through zinc-mediated, palladium-catalyzed cross-coupling reactions, is a key intermediate for peptide mimicry research. orgsyn.org The Boc group protects the amine during the coupling reaction, and the resulting product is a valuable, enantiomerically pure building block for more complex structures. orgsyn.org Similarly, the synthesis of heteropolycyclic and sp3-rich scaffolds for compound libraries often involves intermediates containing a tert-butyl carbamate. dtu.dk In one such synthesis, a Boc-protected piperidine (B6355638) was part of a larger scaffold; the Boc group was selectively removed with trifluoroacetic acid (TFA) to allow for subsequent derivatization reactions like sulfonylation, acylation, and reductive alkylation on the newly freed secondary amine. dtu.dk

The Curtius rearrangement provides another route to tert-butyl carbamates from carboxylic acids, which can then be used as versatile intermediates. nih.gov This method involves the rearrangement of an acyl azide (B81097) to an isocyanate, which is then trapped with tert-butanol. organic-chemistry.orgnih.govacs.org

Starting Material/Precursor Transformation Resulting Functionalized Derivative Application Context
Tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamateZinc-mediated, Palladium-catalyzed cross-couplingN-(Boc)-allylglycine methyl esterPeptide mimicry
Complex heterocycle with Boc-piperidineDeprotection with Trifluoroacetic Acid (TFA)Free secondary amine on piperidine ringLibrary synthesis, scaffold derivatization
Carboxylic AcidCurtius RearrangementTert-butyl carbamateGeneral synthesis of amine precursors

The stability and predictable reactivity of the tert-butyl carbamate group make it well-suited for multi-step, one-pot synthetic sequences, which enhance efficiency by reducing the need for intermediate purification steps.

A compelling example is found in the synthesis of a precursor for daphniphyllum alkaloids. scholaris.ca A one-pot process was developed that involved the addition of vinylmagnesium bromide to a ketone, trapping the intermediate alcoholate with ethyl chloroformate, and subsequent SN2′ displacement with a silyl (B83357) organocuprate. scholaris.ca The resulting product, a tert-butyl ester, was then carried through a four-step sequence including a Curtius rearrangement, reduction of the isocyanate, and formylation to yield a key intermediate for a subsequent cascade cyclization. scholaris.ca This strategic use of the carbamate precursor within a longer, sequential process underscores its value in constructing complex molecular fragments efficiently.

This compound in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation from three or more starting materials. diva-portal.org this compound and its parent carbamate are valuable participants in such transformations.

A nickel-catalyzed three-component coupling of alkenes, aldehydes, and amides has been developed for the practical synthesis of allylic amines. rsc.org In this reaction, tert-butyl carbamate can be used as the amide component, reacting with an aldehyde (e.g., cyclohexanecarboxaldehyde) and an alkene (e.g., styrene) to produce the corresponding protected allylic amine, (E)-tert-butyl-(1-cyclohexyl-3-phenylallyl)carbamate, in a single step. rsc.org

The carbamate functionality also plays a role in cascade insertion reactions. In a carbene relay strategy, tert-butyl carbamate can participate in a double N-H insertion reaction catalyzed by rhodium. researchgate.net While not a multicomponent reaction in the strictest sense, it demonstrates the ability of the carbamate to be involved in complex, one-pot transformations that build significant molecular complexity. Conceptually related MCRs show how amine derivatives can react with diazo compounds and other components to build complex structures like dihydro-1H-benzo[b]azepines. nih.gov

Domino Reactions Facilitated by Allylic Carbamate Functionality

The allylic carbamate functionality within this compound and its analogs is instrumental in initiating and propagating domino reaction sequences. These one-pot transformations, where multiple bond-forming events occur sequentially, offer significant advantages in terms of efficiency and atom economy. The electronic nature of the carbamate group and the reactivity of the allyl double bond can be harnessed to trigger cyclizations and other intramolecular processes.

A notable example is the halo-induced cyclization of N-substituted allylcarbamates. For instance, the treatment of tert-butyl allyl(phenyl)carbamate with halogenating agents initiates a cyclization cascade to produce functionalized oxazolidinones. researchgate.net This process involves the electrophilic addition of a halogen to the double bond, followed by the intramolecular attack of the carbamate oxygen, leading to the formation of a heterocyclic ring in a single synthetic operation. The specific halogenating agent and reaction conditions can be tuned to control the outcome of the reaction.

EntryHalogen SourceSolventTime (h)Yield (%)
1I2CH3CN3052
2NISCH3CN1829
3NIS/CuCl2 (5 mol%)CH3CN2449

Table 1: Iodo-induced cyclization of an allyl carbamate, a domino reaction leading to the formation of a substituted oxazolidinone derivative. Data adapted from a study on a closely related substrate, tert-butyl allyl(2-hydroxyethyl)carbamate. unimi.it

The nature of the substituent on the nitrogen atom of the carbamate can be critical for the success of these domino reactions. While the methyl group in this compound provides a stable substitution, other carbamates, such as benzylcarbamate, have been reported to fail in certain palladium-catalyzed domino sequences, highlighting the importance of the carbamate structure in directing the desired reactivity. rsc.org

Integration into Convergent Synthesis Approaches

Convergent synthesis strategies rely on the preparation of complex molecular fragments that are later joined together. This approach is often more efficient for the synthesis of large and complex target molecules than a linear approach. This compound and related N-allyl carbamates are valuable synthons in convergent strategies due to the versatile reactivity of the allyl group and the protective nature of the carbamate.

In the total synthesis of complex natural products, the strategic interchange of protecting groups is a common tactic. For example, in the synthesis of N-acetyl dihydrotetrafibricin methyl ester, a tert-butyl carbamate (Boc) protecting group was replaced by an allyl carbamate. nih.gov This maneuver was performed to facilitate a specific deprotection step later in the synthetic sequence, showcasing the strategic utility of having different carbamate functionalities available. The tert-butyl group is typically removed under acidic conditions, while the allyl group can be cleaved under milder, palladium-catalyzed conditions, allowing for orthogonal deprotection. nih.govmit.edu

Furthermore, the direct and enantioselective synthesis of N-allyl carbamates can be achieved through iridium-catalyzed allylic substitution reactions. nih.gov This allows for the preparation of chiral building blocks that can be incorporated into a convergent synthesis, with the carbamate serving as a protected amine.

Fragment AFragment BCoupling StrategyResulting MoietyReference
Aldehyde1,3-bifunctional allylboraneDouble allylborationPolyketide chain with protected amine nih.gov
Allylic carbonateCarbamate nucleophileIridium-catalyzed allylationChiral N-allyl carbamate nih.gov
Dihaloalkenoic acid derivativePrimary amine and terminal alkyneDomino allylic amination/Sonogashira/heterocyclisationSubstituted pyrrole rsc.org

Table 2: Examples of convergent synthesis strategies involving allylic carbamate functionalities or their precursors.

The ability to introduce the this compound unit or a related N-allyl carbamate into a molecule allows for the late-stage introduction of nitrogen-containing functionalities or for the participation of the allyl group in key bond-forming reactions such as cross-metathesis or allylation, further highlighting its utility in convergent synthetic designs.

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Application of Advanced NMR Techniques for Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules. Advanced NMR methods extend its utility to the real-time monitoring of reactions and the study of dynamic molecular processes.

In situ NMR spectroscopy allows for the direct observation of a chemical reaction as it occurs within the NMR tube. This technique is invaluable for detecting and characterizing short-lived intermediates that may not be isolable. By acquiring spectra at regular intervals throughout a reaction, the concentration profiles of reactants, intermediates, and products can be monitored simultaneously, providing crucial kinetic and mechanistic data.

For reactions involving tert-butyl allyl(methyl)carbamate, such as its synthesis or subsequent functionalization, in situ NMR can help identify transient species. For instance, in a catalytic reaction, intermediates involving the coordination of the carbamate (B1207046) or allyl group to a metal center could potentially be observed. Spectroscopic measurements using isotopically labeled reactants, such as ¹³CO₂, can definitively trace the origin of atoms in products and intermediates, as demonstrated in studies of other carboxylated species. acs.org

Table 1: Representative ¹³C NMR Chemical Shifts for Monitoring Carbamate Formation

Species Functional Group Typical ¹³C Chemical Shift (ppm)
Amine Precursor Allylic CH₂ 45-55
Di-tert-butyl dicarbonate (B1257347) Carbonyl (C=O) 150-155
This compound Carbamate (C=O) 155-160
This compound Quaternary C (t-Bu) 79-82

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and rotations around chemical bonds. nih.gov The carbamate functional group in this compound features restricted rotation around the nitrogen-carbonyl (N-C=O) bond due to its partial double bond character. This can lead to the existence of distinct rotational isomers (rotamers).

At room temperature, the rotation is typically fast, resulting in time-averaged signals in the NMR spectrum. However, by lowering the temperature, this rotation can be slowed down, causing the signals for atoms near the rotating bond to broaden and eventually split into separate signals for each conformer. unibas.itmdpi.com Line-shape analysis of these temperature-dependent spectra allows for the calculation of the energy barrier (ΔG‡) for the rotational process. nih.gov Such studies provide fundamental information about the molecule's structural flexibility and the relative stability of its conformers. mdpi.comsemanticscholar.org

Table 2: Hypothetical Dynamic NMR Data for Rotational Barrier in a Carbamate

Temperature (K) Exchange Rate (k, s⁻¹) Free Energy of Activation (ΔG‡, kcal/mol) Conformer Population Ratio
298 >1000 - 1:1 (averaged)
250 (Coalescence) ~150 12.1 Signals broaden

Mass Spectrometry in Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is essential for identifying compounds and elucidating reaction pathways, especially when combined with high-resolution instruments and isotopic labeling.

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, typically with errors below 5 ppm. nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. In the context of mechanistic studies, HRMS is critical for analyzing complex reaction mixtures. It can confidently identify the desired product, this compound, and distinguish it from isomers, byproducts, and impurities, even when they are present in trace amounts. researchgate.net This capability is crucial for understanding reaction selectivity and identifying minor reaction pathways that can provide deep mechanistic insight.

Table 3: Theoretical Exact Masses for HRMS Identification

Compound Name Molecular Formula Theoretical Exact Mass (m/z for [M+H]⁺)
This compound C₉H₁₇NO₂ 172.13321
Potential Isomer: Tert-butyl (but-3-en-1-yl)carbamate C₉H₁₇NO₂ 172.13321

Isotopic labeling is a definitive technique for unraveling reaction mechanisms. researchgate.net By strategically replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N), one can trace the path of that atom through the reaction sequence. Mass spectrometry is used to detect the mass shift in the products and intermediates, revealing which bonds are formed and broken. researchgate.net

For example, in studying the synthesis of this compound, one could use ¹³C-labeled di-tert-butyl dicarbonate or ¹⁵N-labeled methylallylamine. Analyzing the resulting carbamate product by MS would confirm the incorporation and position of the label. This approach is particularly powerful for distinguishing between different proposed mechanisms, such as intermolecular versus intramolecular pathways. nih.govrsc.org

Computational Chemistry for Mechanistic Insights and Reactivity Prediction

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.gov It allows for the in-silico modeling of reaction pathways, providing detailed information about the structures and energies of reactants, transition states, intermediates, and products. uit.no

For reactions involving this compound, computational studies can:

Map Potential Energy Surfaces: Calculations can trace the entire reaction coordinate, identifying the lowest energy path from reactants to products.

Characterize Transition States: The geometry and energy of transition states can be calculated, providing the activation energy barrier for a given reaction step. This is crucial for determining the rate-limiting step of a reaction. researchgate.net

Predict Reactivity and Selectivity: By comparing the activation energies of competing pathways, computational models can predict the outcome of a reaction, such as regioselectivity or stereoselectivity. For instance, in the iridium-catalyzed synthesis of allyl carbamates, DFT calculations have successfully predicted the observed product ratios by comparing the energy barriers for nucleophilic attack at different positions of the allyl group. nih.govuit.no

Explain Experimental Observations: Computational results can rationalize experimentally observed phenomena, such as the effect of a specific catalyst or ligand on reaction efficiency and selectivity. mdpi.com

Table 4: Representative DFT-Calculated Energy Barriers for a Hypothetical Reaction Step

Reaction Pathway Transition State (TS) Relative Free Energy (ΔG‡, kcal/mol) Predicted Outcome
Path A: Desired Product TS-A 19.1 Major Product
Path B: Side Product TS-B 22.5 Minor Product

Density Functional Theory (DFT) Calculations on Reaction Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving allylic carbamates. While direct DFT studies on this compound are not extensively documented, valuable insights can be drawn from computational investigations of closely related systems, such as in iridium-catalyzed allylic substitutions. For instance, in the formation of allylic carbamates, DFT calculations have been instrumental in mapping out the reaction pathways and identifying the rate-determining steps.

Computational analyses of diastereomeric pathways in similar reactions have revealed that the rate-determining step can differ for the formation of different enantiomers. This highlights the nuanced interplay of steric and electronic factors in the transition states. Ab initio molecular dynamics (AIMD) simulations can further support DFT findings by providing a dynamic picture of the reaction, confirming, for example, the coordination state of metal catalysts during the reaction.

A hypothetical reaction involving this compound could be expected to proceed through a series of intermediates and transition states. The energy profile of such a reaction can be meticulously calculated using DFT, providing crucial information on the activation barriers and thermodynamic stability of each species. The table below illustrates a hypothetical energy profile for a reaction, drawing on data from analogous systems.

Table 1: Hypothetical DFT-Calculated Relative Free Energies for a Reaction Involving this compound
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting materials0.0
TS1First transition state+15.1
Intermediate 1First intermediate-5.2
TS2Second transition state (Rate-determining)+19.1
Intermediate 2Second intermediate-10.8
ProductsFinal products-25.0

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound plays a critical role in its reactivity. The rotation around the C-N bond and the orientation of the bulky tert-butyl group significantly influence the steric environment around the reactive allyl moiety. A comprehensive conformational analysis, often performed using computational methods, is essential for understanding its preferred shapes and how these conformers interconvert.

By mapping the potential energy surface, researchers can identify the lowest energy conformations and the energy barriers separating them. This energy landscape provides a statistical picture of the conformational populations at a given temperature. For instance, studies on similar N-alkoxyamides have utilized Cremer-Pople puckering parameters to comprehensively analyze a large number of conformational isomers in transition states. nih.gov Such analyses reveal that the preferred conformations can be influenced by factors such as the geometry of the double bond and the stereochemistry of the product. nih.gov

The interplay of non-covalent interactions, such as hydrogen bonds and CH-π interactions, can also be critical in stabilizing certain conformations, especially in the presence of chiral auxiliaries. nih.gov While this compound lacks the specific groups for these interactions, the principles of conformational anchoring remain relevant.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic evolution of a chemical system along its reaction pathway. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed, time-resolved picture of the reaction dynamics, including the role of solvent molecules and the conformational changes that occur during the reaction.

In the context of allylic carbamate chemistry, MD simulations can be employed to study the diffusion of reactants, the formation of pre-reaction complexes, and the passage over transition state barriers. These simulations can reveal dynamic effects that are not captured by static DFT calculations, such as the role of specific solvent-solute interactions in stabilizing transition states or intermediates. Furthermore, MD simulations can be used to sample the conformational space of the reactants and intermediates, providing a more complete understanding of the factors that govern reactivity and selectivity.

Prediction of Regio- and Stereoselectivity in Novel Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their regio- and stereoselectivity. For reactions involving this compound, computational models can be used to rationalize and predict the preferred site of attack on the allyl group (regioselectivity) and the three-dimensional arrangement of the atoms in the product (stereoselectivity).

In palladium-catalyzed allylic amination, for example, the regioselectivity is often governed by a complex interplay of electronic and steric factors. Computational studies on similar systems have shown that the nature of the ligands on the palladium catalyst, the substituents on the allyl substrate, and the nucleophile all play a crucial role in determining the outcome of the reaction. By calculating the energies of the different possible transition states leading to the various regio- and stereoisomers, it is possible to predict the major product of the reaction.

For instance, in the iridium-catalyzed formation of allylic carbamates, computational analysis of transition states has been used to predict the ratio of branched to linear products, with results that are in good agreement with experimental observations. nih.gov A similar approach can be applied to novel transformations of this compound to guide the development of new synthetic methods with high levels of control over the reaction outcome. The table below presents hypothetical data for the predicted selectivity in a novel transformation.

Table 2: Hypothetical Predicted Regio- and Stereoselectivity for a Novel Transformation of this compound
ProductCalculated ΔG‡ (kcal/mol)Predicted RatioObserved Ratio
Linear (E)20.558
Branched (R)18.29092 (95:5 er)
Branched (S)19.85

Q & A

Q. What are the standard synthetic methodologies for preparing tert-butyl allyl(methyl)carbamate?

The synthesis typically involves reacting allyl(methyl)amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under an inert atmosphere (N₂ or Ar) at low temperatures (0–5°C) to minimize side reactions like hydrolysis or over-alkylation. Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Key precautions include:

  • Using fume hoods for ventilation to avoid inhalation of vapors.
  • Wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storing the compound in a cool, dry place away from strong acids/bases or oxidizers, which may trigger decomposition .

Q. How can the purity of this compound be verified after synthesis?

Analytical techniques include:

  • HPLC : To assess purity using a C18 column with UV detection (λ = 220–254 nm).
  • NMR spectroscopy : Characteristic peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and allyl protons (δ ~5.2–5.8 ppm) confirm structural integrity .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to maximize yields of this compound?

Employ Design of Experiments (DOE) to evaluate variables:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics.
  • Base stoichiometry : Excess base (1.2–1.5 eq.) ensures complete deprotonation of the amine.
  • Solvent choice : Dichloromethane or THF is preferred for solubility and inertness. Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from:

  • Impurity in starting materials : Use high-purity (>98%) allyl(methyl)amine and tert-butyl chloroformate.
  • Incomplete reaction monitoring : Employ real-time FTIR to track carbamate formation (C=O stretch ~1700 cm⁻¹).
  • Workup differences : Optimize extraction pH (neutral to slightly basic) to prevent hydrolysis .

Q. How can the stability of this compound under varying storage conditions be assessed?

Conduct accelerated stability studies :

  • Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks.
  • Analyze degradation products via LC-MS to identify pathways (e.g., tert-butyl group cleavage or oxidation of the allyl moiety) .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Use density functional theory (DFT) calculations to:

  • Map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon).
  • Simulate reaction pathways with nucleophiles (e.g., amines or alcohols) to predict regioselectivity .

Q. How can the environmental impact of this compound be evaluated in the absence of ecological toxicity data?

Apply read-across models using structurally similar carbamates:

  • Estimate biodegradability (e.g., using EPI Suite™) based on logP and molecular weight.
  • Assess bioaccumulation potential via quantitative structure-activity relationships (QSAR) .

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